molecular formula C22H20F3NO6 B385438 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate CAS No. 637752-86-4

3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate

Cat. No.: B385438
CAS No.: 637752-86-4
M. Wt: 451.4g/mol
InChI Key: DJGZWJUAGIBEIL-UHFFFAOYSA-N
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Description

3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate is a complex organic compound that features a chromenone core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the chromenone core through a cyclization reaction, followed by the introduction of the methoxyphenoxy and trifluoromethyl groups via nucleophilic substitution reactions. The final step involves the carbamation of the chromenone derivative using diethylcarbamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the chromenone core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as sodium methoxide (NaOMe) or trifluoromethyl iodide (CF3I) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate involves its interaction with specific molecular targets. The chromenone core and attached functional groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methoxyphenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide
  • 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone

Uniqueness

3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate is unique due to its specific combination of functional groups and the chromenone core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] N,N-diethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO6/c1-4-26(5-2)21(28)31-15-9-10-16-17(12-15)32-20(22(23,24)25)19(18(16)27)30-14-8-6-7-13(11-14)29-3/h6-12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGZWJUAGIBEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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